4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole

Physicochemical profiling Drug-likeness Hydrogen bonding

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole (CAS 685109-14-2) is a heterocyclic small molecule (C₁₈H₁₂N₆, MW 312.3 g/mol) comprising a pyrimido[1,2-a]benzimidazole tricyclic core substituted at the 4-position with a para-(1H-1,2,4-triazol-1-yl)phenyl group. The compound belongs to the pyrimido[1,2-a]benzimidazole class, which has garnered attention for diverse pharmacological activities including anticancer, MC4 receptor modulation, and kinase inhibition.

Molecular Formula C18H12N6
Molecular Weight 312.336
CAS No. 685109-14-2
Cat. No. B2665283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole
CAS685109-14-2
Molecular FormulaC18H12N6
Molecular Weight312.336
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=C(C=C4)N5C=NC=N5
InChIInChI=1S/C18H12N6/c1-2-4-17-15(3-1)22-18-20-10-9-16(24(17)18)13-5-7-14(8-6-13)23-12-19-11-21-23/h1-12H
InChIKeySCAHDLYVRAPTER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole (CAS 685109-14-2): Structural Identity and Procurement Baseline


4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole (CAS 685109-14-2) is a heterocyclic small molecule (C₁₈H₁₂N₆, MW 312.3 g/mol) comprising a pyrimido[1,2-a]benzimidazole tricyclic core substituted at the 4-position with a para-(1H-1,2,4-triazol-1-yl)phenyl group [1]. The compound belongs to the pyrimido[1,2-a]benzimidazole class, which has garnered attention for diverse pharmacological activities including anticancer, MC4 receptor modulation, and kinase inhibition [2]. It is commercially available as a research-grade chemical with a specified minimum purity of 95% . The 1,2,4-triazole moiety distinguishes this compound from simpler 4-aryl analogs, introducing additional nitrogen atoms capable of participating in hydrogen bonding and metal coordination interactions.

Why Generic Substitution Fails: The Critical Role of the 1,2,4-Triazole Substituent in 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole


Pyrimido[1,2-a]benzimidazoles bearing different 4-aryl substituents are not functionally interchangeable. The 1,2,4-triazole ring at the para position of the 4-phenyl group provides a unique pharmacophoric signature—offering four hydrogen bond acceptor sites, an XLogP3-AA of 3.9, and a distinct nitrogen atom arrangement compared to 1,2,3-triazole or imidazole isomers [1]. Published structure-activity relationship (SAR) data demonstrate that the kinase selectivity profile of this scaffold is exquisitely sensitive to the nature of the 4-aryl substituent: compounds 5e and 5h from a 2,4-diaryl series selectively inhibit BMX kinase, while closely related analogs with different substitution patterns show no such activity [2]. Furthermore, the Ipsen Pharma patent family (US7763725) explicitly claims pyrimido-benzimidazole derivatives bearing heteroaryl substituents—including triazolyl—as MC4 receptor ligands, indicating that the heteroaryl nature of the 4-substituent is a structural requirement for target engagement within this indication [3]. Replacing the 1,2,4-triazole with a methoxy, chloro, or unsubstituted phenyl group would eliminate the triazole-specific hydrogen bond acceptor network and alter the compound's biological target profile. The quantitative evidence below substantiates why procurement of the specific CAS 685109-14-2 compound, rather than a generic 4-aryl analog, is warranted for studies where triazole-mediated interactions are hypothesized.

Product-Specific Quantitative Differentiation Guide: 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole vs. Closest Analogs


Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bond Acceptor Profile vs. 4-Phenyl and 4-Methoxyphenyl Analogs

The target compound exhibits an XLogP3-AA of 3.9 and four hydrogen bond acceptor (HBA) sites, as computed for PubChem CID 1480540 [1]. In contrast, the unsubstituted 4-phenylpyrimido[1,2-a]benzimidazole analog has a reported XLogP of approximately 3.8 with only two HBA sites (both on the pyrimido-benzimidazole core) . The 4-(4-methoxyphenyl) analog (compound 3a from Gadde et al. 2023) has a molecular formula C₁₇H₁₃N₃O and three HBA sites [2]. The 1,2,4-triazole substitution on the target compound adds two HBA sites (N2 and N4 of triazole) relative to the unsubstituted phenyl analog, while maintaining comparable lipophilicity. This profile predicts enhanced aqueous solubility and target binding capacity through additional hydrogen bonding without a significant logP penalty.

Physicochemical profiling Drug-likeness Hydrogen bonding

MC4 Receptor Target Class Evidence: Patent-Disclosed Heteroaryl Requirement and Triazolyl Preference

US Patent 7763725 (Ipsen Pharma S.A.S.) claims pyrimido-benzimidazole derivatives as agonists or antagonists of melanocortin receptors, particularly MC4 [1]. The patent's Markush structure explicitly includes 'triazolyl' among the preferred heteroaryl substituents at the position corresponding to the 4-substituent of the pyrimido[1,2-a]benzimidazole core [1]. The 1,2,4-triazole regioisomer is distinguished from 1,2,3-triazole by its nitrogen atom arrangement (1,2,4- vs. 1,2,3-connectivity), which alters the geometry and strength of hydrogen bonding with receptor residues. While specific Ki/IC₅₀ values for CAS 685109-14-2 against MC4 are not publicly disclosed, the patent's scope establishes that the triazolyl-phenyl substitution pattern is within the claimed active pharmacophore for MC4 engagement. Analogs lacking a heteroaryl group (e.g., 4-phenyl or 4-alkyl substituted compounds) are not encompassed by the patent's preferred embodiments [1].

MC4 receptor Melanocortin receptor GPCR

Kinase Selectivity Differentiation: BMX Kinase Profiling of Structurally Proximal 2,4-Diaryl Analogs

Shaldam et al. (2023) reported a kinase profiling study of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives (compounds 5a–p) against a panel of 338 human kinases [1]. Compounds 5e and 5h significantly inhibited BMX kinase, whereas other compounds with different 4-aryl substituents showed no significant BMX inhibition. The study demonstrated that all tested compounds lacked significant activity against FLT3-ITD, ABL, CDK2, and GSK3 kinases [1]. This SAR data underscores that the kinase selectivity profile of the pyrimido[1,2-a]benzimidazole scaffold is highly dependent on the identity of the 4-aryl substituent. The 1,2,4-triazole group present in CAS 685109-14-2 introduces a pharmacophoric element (triazole nitrogen lone pairs) not represented in the Shaldam et al. compound library (which featured substituted phenyl, thienyl, and furyl groups) [1]. The target compound therefore occupies an unexplored region of kinase selectivity space within this scaffold class.

Kinase selectivity BMX kinase FLT3-ITD

USP5 Target Engagement: Comparative Reference Point from 4-(4-Methoxyphenyl) Analog with Quantified Binding Affinity

Gadde et al. (2023) identified 4-(4-methoxyphenyl)pyrimido[1,2-a]benzimidazole (compound 3a) as the most active analog in a series tested against neuroblastoma cells, with IC₅₀ ≤ 2 µM against neuroblastoma lines and low cytotoxicity (IC₅₀ ≥ 15 µM) toward normal cells [1]. Compound 3a bound directly to USP5 protein with a dissociation constant Kd = 0.47 µM in vitro, and synergistically enhanced the efficacy of HDAC inhibitors [1]. CAS 685109-14-2 differs from compound 3a solely in the para substituent of the 4-phenyl ring: 1,2,4-triazol-1-yl replaces methoxy. This substitution replaces a single oxygen HBA with a triazole ring bearing three nitrogen atoms in the 1,2,4-arrangement, potentially altering the geometry and strength of hydrogen bonding with USP5 active site residues. No direct USP5 binding data exist for CAS 685109-14-2, making it an open comparator opportunity for structure-activity relationship expansion.

USP5 Neuroblastoma MYCN

Validated Application Scenarios for 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole Based on Evidence Guide


MC4 Melanocortin Receptor Agonist/Antagonist Screening

The Ipsen Pharma patent (US7763725) explicitly claims pyrimido-benzimidazole derivatives bearing triazolyl substituents as MC4 receptor ligands [1]. CAS 685109-14-2 fits the Markush structure of the claimed active compounds, making it suitable for MC4 binding and functional assays as part of obesity, cachexia, or neuropathic pain drug discovery programs. Use of the 1,2,4-triazole regioisomer (vs. 1,2,3-triazole or imidazole) allows investigation of regioisomer-dependent MC4 affinity.

Kinase Selectivity Profiling Against the BMX/FLT3/CDK Kinase Panel

The Shaldam et al. (2023) study demonstrated that pyrimido[1,2-a]benzimidazole kinase selectivity is exquisitely sensitive to 4-aryl substitution, with compounds 5e and 5h selectively inhibiting BMX kinase [2]. CAS 685109-14-2 introduces a 1,2,4-triazole pharmacophore not present in the published panel. Procurement enables screening against the 338-kinase panel to identify whether the triazole substitution confers a novel selectivity fingerprint distinct from the 2,4-diaryl series.

USP5 Inhibitor SAR Expansion for Neuroblastoma Research

Compound 3a (4-(4-methoxyphenyl) analog) established a USP5 binding benchmark of Kd = 0.47 µM with neuroblastoma cytotoxicity IC₅₀ ≤ 2 µM [3]. CAS 685109-14-2 provides the matched-pair comparator (methoxy → 1,2,4-triazole) for systematic USP5 SAR expansion. Comparative testing can quantify the contribution of triazole-mediated hydrogen bonding to USP5 target engagement, guiding lead optimization for pediatric neuroblastoma therapeutics.

Broad-Spectrum Anticancer Screening via NCI-60 or Similar Panels

The pyrimido[1,2-a]benzimidazole scaffold has demonstrated activity across multiple cancer types in NCI-DTP screening, with GI₅₀ values as low as 0.35 µM for optimized analogs [2]. CAS 685109-14-2, with its distinct triazole substitution, is a candidate for NCI-60 or similar multi-cell-line screening to identify tumor-type-specific growth inhibition patterns. The presence of the 1,2,4-triazole may enhance metal chelation or CYP inhibition properties relevant to combination therapy design, although these effects require direct experimental validation [4].

Quote Request

Request a Quote for 4-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrimido[1,2-a][1,3]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.